molecular formula C8H15NO3 B14654407 Butanoic acid, 3-(acetylamino)-, ethyl ester CAS No. 43135-00-8

Butanoic acid, 3-(acetylamino)-, ethyl ester

Cat. No.: B14654407
CAS No.: 43135-00-8
M. Wt: 173.21 g/mol
InChI Key: JQGFASTXESCOHX-UHFFFAOYSA-N
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Description

Butanoic acid, 3-(acetylamino)-, ethyl ester is an organic compound with the molecular formula C8H15NO3 It is an ester derivative of butanoic acid, featuring an acetylamino group attached to the third carbon atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-(acetylamino)-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where butanoic acid reacts with ethanol under acidic conditions to form the ester. The reaction is typically carried out with concentrated sulfuric acid as the catalyst and requires heating to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst bed. The reaction conditions are optimized to maximize yield and purity, often involving distillation to separate the ester from the reaction mixture .

Mechanism of Action

The mechanism of action of butanoic acid, 3-(acetylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various metabolic pathways. The acetylamino group can interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-(acetylamino)-, ethyl ester is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar esters .

Properties

IUPAC Name

ethyl 3-acetamidobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFASTXESCOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470364
Record name Butanoic acid, 3-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43135-00-8
Record name Butanoic acid, 3-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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